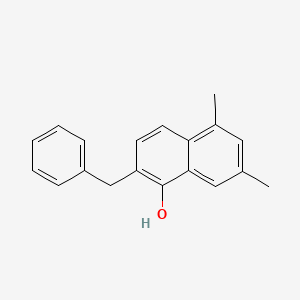
2-Benzyl-5,7-dimethylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5,7-dimethylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a naphthalene ring system substituted with a benzyl group at the second position and methyl groups at the fifth and seventh positions, along with a hydroxyl group at the first position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5,7-dimethylnaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 5,7-dimethylnaphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another approach involves the Suzuki-Miyaura coupling reaction, where 5,7-dimethylnaphthalene-1-boronic acid is coupled with benzyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5,7-dimethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-benzyl-5,7-dimethylnaphthalen-1-one or 2-benzyl-5,7-dimethylnaphthalen-1-carboxylic acid.
Reduction: Formation of 2-benzyl-5,7-dimethylnaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-Benzyl-5,7-dimethylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-5,7-dimethylnaphthalen-1-ol is primarily related to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5,7-dimethylnaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2-Benzyl-1-naphthol: Lacks the methyl groups, affecting its physical properties and reactivity.
5,7-Dimethylnaphthalen-1-ol: Lacks the benzyl group, leading to different applications and properties.
Uniqueness
2-Benzyl-5,7-dimethylnaphthalen-1-ol is unique due to the combination of its substituents, which impart specific chemical and physical properties. The presence of both benzyl and methyl groups, along with the hydroxyl group, makes it a versatile compound with a wide range of applications in various fields of research and industry .
Properties
CAS No. |
123239-55-4 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-benzyl-5,7-dimethylnaphthalen-1-ol |
InChI |
InChI=1S/C19H18O/c1-13-10-14(2)17-9-8-16(19(20)18(17)11-13)12-15-6-4-3-5-7-15/h3-11,20H,12H2,1-2H3 |
InChI Key |
YRFBTYHHTFUJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=C1)O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


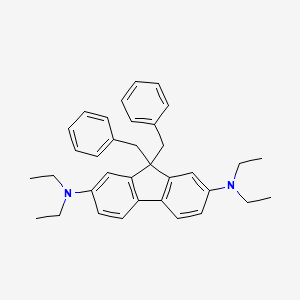
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
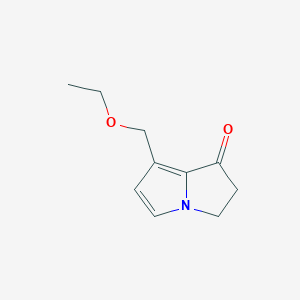
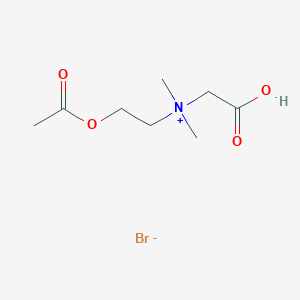
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)


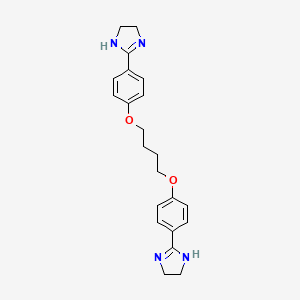
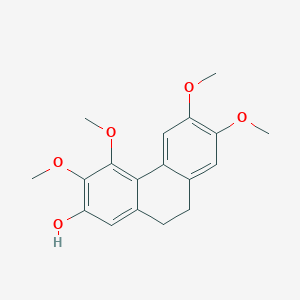
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
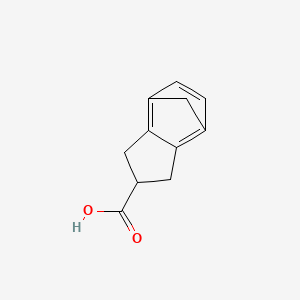
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
